molecular formula C10H13BrClN B2669789 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride CAS No. 2375269-04-6

5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Cat. No.: B2669789
CAS No.: 2375269-04-6
M. Wt: 262.58
InChI Key: LPJKCPQBAVUOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a derivative of the tetrahydroisoquinoline class of compounds. Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroisoquinoline followed by the formation of the hydrochloride salt. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, reaction time, and reagent addition. The hydrochloride salt formation is usually carried out by reacting the brominated product with hydrochloric acid, followed by crystallization and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated as a potential therapeutic agent for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
  • 1,2,3,4-Tetrahydroisoquinoline
  • Nomifensine
  • Diclofensine
  • Cherylline
  • Latifine

Uniqueness

5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c1-7-8-3-2-4-10(11)9(8)5-6-12-7;/h2-4,7,12H,5-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJKCPQBAVUOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.